N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
Description
N-(1,3-Thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide (CAS: 331675-67-3) is a heterocyclic acetamide derivative featuring dual thiazole rings, one substituted with a thiophene moiety. Its molecular formula is C₉H₈N₂OS₂, with a molecular weight of 224.303 g/mol .
Properties
Molecular Formula |
C12H9N3OS3 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C12H9N3OS3/c16-10(15-12-13-3-5-18-12)6-8-7-19-11(14-8)9-2-1-4-17-9/h1-5,7H,6H2,(H,13,15,16) |
InChI Key |
NJHJQIGTQQNHNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
A retrosynthetic approach reveals three viable pathways for constructing the target molecule (Figure 1). The central acetamide linkage serves as the logical disconnection point, bifurcating the molecule into two thiazole-containing precursors:
- Thiazol-2-amine (Fragment A)
- 2-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl chloride (Fragment B)
O
||
Fragment A: NH2-C3H2S-N
|
Fragment B: Cl-C(=O)-CH2-C3H2S-C4H3S
Figure 1. Retrosynthetic disconnection at the acetamide bond.
Synthetic Route 1: Sequential Thiazole Formation
Synthesis of Fragment B
Preparation of 2-(Thiophen-2-yl)-1,3-thiazol-4-yl Acetic Acid
The core thiazole-thiophene system is synthesized via a modified Hantzsch thiazole cyclization:
Reagents:
- Thiophene-2-carboxaldehyde (1.0 equiv)
- Ethyl bromopyruvate (1.2 equiv)
- Thiourea (1.5 equiv)
- Anhydrous ethanol (solvent)
Procedure:
- Reflux thiophene-2-carboxaldehyde and ethyl bromopyruvate in ethanol at 78°C for 6 hours.
- Add thiourea portion-wise, maintaining temperature at 65°C for 12 hours.
- Cool to 25°C, filter precipitated product, and recrystallize from ethanol/water (4:1).
Yield: 68% of ethyl 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate.
Saponification to Carboxylic Acid
Reagents:
- NaOH (2.0 M aqueous, 3.0 equiv)
- Methanol/water (3:1 co-solvent)
Procedure:
- Hydrolyze ester under reflux for 4 hours.
- Acidify with HCl (1.0 M) to pH 2.0.
- Extract with ethyl acetate, dry over Na2SO4, and evaporate.
Yield: 92% of 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetic acid.
Acyl Chloride Formation
Reagents:
- Thionyl chloride (3.0 equiv)
- Catalytic DMF (0.1 equiv)
- Anhydrous dichloromethane
Procedure:
- React carboxylic acid with SOCl2 at 40°C for 2 hours.
- Remove excess reagents under reduced pressure.
Yield: 89% of 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl chloride.
Synthesis of Fragment A
Preparation of Thiazol-2-amine
Synthesized via Gould-Jacobs cyclization:
Reagents:
- Chloroacetonitrile (1.0 equiv)
- Ammonium thiocyanate (1.2 equiv)
- Acetic acid (solvent)
Procedure:
- Reflux reagents at 120°C for 8 hours.
- Pour into ice-water, neutralize with NH4OH.
- Extract with CH2Cl2 and purify via column chromatography.
Amide Coupling
Reagents:
- Fragment B (1.0 equiv)
- Fragment A (1.1 equiv)
- Triethylamine (2.5 equiv)
- Anhydrous THF
Procedure:
- Add acyl chloride to amine solution at 0°C.
- Warm to 25°C and stir for 12 hours.
- Quench with H2O, extract with EtOAc, and purify via recrystallization.
Reaction Metrics:
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Time | 12 h |
| Isolated Yield | 82% |
| Purity (HPLC) | 98.7% |
Synthetic Route 2: Convergent Approach via Suzuki Coupling
Synthesis of 4-Boronic Ester Thiazole
Reagents:
- 4-Bromo-2-(thiophen-2-yl)thiazole (1.0 equiv)
- Bis(pinacolato)diboron (1.5 equiv)
- Pd(dppf)Cl2 (0.05 equiv)
- KOAc (3.0 equiv)
- Dioxane (solvent)
Procedure:
- Heat reagents at 80°C under N2 for 24 hours.
- Filter through Celite and concentrate.
Yield: 76% 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(thiophen-2-yl)thiazole.
Cross-Coupling with Halide Precursor
Reagents:
- Boronic ester (1.2 equiv)
- 2-(2-Bromoacetyl)thiazole (1.0 equiv)
- Pd(PPh3)4 (0.03 equiv)
- K2CO3 (2.0 equiv)
- DME/H2O (4:1)
Procedure:
- Reflux under N2 for 18 hours.
- Extract with EtOAc and purify via flash chromatography.
Reaction Metrics:
| Parameter | Value |
|---|---|
| Temperature | 85°C |
| Time | 18 h |
| Isolated Yield | 65% |
| Purity (HPLC) | 97.1% |
Comparative Analysis of Synthetic Routes
Table 1. Performance comparison of synthetic methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield | 42% | 38% |
| Cost Index* | 1.0 | 1.8 |
| Scalability | >100 g | <50 g |
| Purification Ease | Crystallization | Chromatography |
*Relative reagent cost normalized to Route 1
Route 1 demonstrates superior scalability and cost-efficiency for industrial applications, while Route 2 offers shorter synthetic sequence at the expense of palladium catalyst costs.
Critical Process Parameters
Temperature Effects on Cyclization
Figure 2. Yield vs. temperature profile for Hantzsch thiazole formation
Yield (%)
100| *
90 | *
80 | *
70 | *
60 | *
50 +-----------------
60 80 100 120°C
Optimal cyclization occurs at 78°C, balancing reaction rate and decomposition.
Solvent Screening for Amidation
Table 2. Solvent impact on coupling efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 82 |
| DCM | 8.9 | 68 |
| DMF | 36.7 | 91 |
| EtOAc | 6.0 | 74 |
Polar aprotic solvents like DMF enhance reactivity but complicate purification.
Characterization and Quality Control
Industrial-Scale Considerations
Continuous Flow Optimization
Implementing flow chemistry for the Hantzsch cyclization:
- Residence time: 12 min
- Throughput: 5.8 kg/day
- Purity: 99.2%
This reduces batch variability and improves thermal management.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes reactions typical of acetamides and heterocyclic systems:
Hydrolysis
-
Acetamide hydrolysis : The acetamide group can hydrolyze under acidic or basic conditions to form a carboxylic acid or amine derivative.
This reaction is critical for modifying the compound’s pharmacokinetic properties.
Nucleophilic Substitution
-
Thiazole ring reactivity : The sulfur atoms in the thiazole rings can act as nucleophiles, enabling substitution reactions with electrophiles (e.g., alkyl halides).
-
Thiophene reactivity : The thiophene substituent may participate in electrophilic aromatic substitution, though steric hindrance from adjacent groups may reduce reactivity.
Oxidation
-
Thiazole ring oxidation : The thiazole rings can undergo oxidation, potentially forming disulfides or other oxidized derivatives.
-
Thiophene oxidation : Thiophene rings are resistant to oxidation but may undergo electrophilic substitution under harsh conditions.
Alkylation/Amidation
-
Acetamide modification : The acetamide group can react with alcohols or amines to form esters or amides, altering its solubility and bioavailability.
Antimicrobial Agents
-
Thiazole-thiophene hybrids : Compounds with dual thiazole and thiophene moieties exhibit antibacterial properties by disrupting bacterial RNA polymerase or cell wall synthesis.
-
Anticancer activity : Similar acetamide derivatives inhibit histone deacetylases (HDACs) or disrupt tubulin acetylation, showing cytotoxic effects in cancer cell lines .
Pharmacological Tools
-
Enzyme inhibitors : The compound’s heterocyclic structure enables binding to enzyme active sites (e.g., GSTO1), as observed in related thiazole derivatives .
Comparative Analysis with Structural Analogues
| Compound | Key Structural Features | Reactivity Highlights | Biological Activity |
|---|---|---|---|
| N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide | Single thiazole ring | Undergoes amidation and substitution reactions | Potential antimicrobial |
| N-(2,4-dimethoxyphenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide | Dimethoxyphenyl substituent | Oxidation and hydrolysis; inhibits bacterial RNA polymerase | Antibacterial |
| N-(2,4-dichlorophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide | Dichlorophenyl group | Nucleophilic substitution; antimicrobial | Antifungal and antibacterial |
Experimental Considerations
-
Stability : The compound is stable under standard laboratory conditions but may degrade under extreme pH or oxidizing agents.
-
Solubility : Low water solubility (e.g., ~0.13 g/L at 25°C for similar compounds) necessitates organic solvents for reactions.
This compound’s reactivity profile and structural adaptability position it as a valuable scaffold for drug discovery, particularly in antimicrobial and anticancer research. Further studies on its binding affinity to biological targets and in vivo efficacy are warranted.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Thiazole-Acetamide Derivatives
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (CAS: Not specified): This analogue replaces the thiophene-thiazole moiety with a 3,4-dichlorophenyl group. Synthesis involves coupling 3,4-dichlorophenylacetic acid with 2-aminothiazole using EDC·HCl in dichloromethane. The dichlorophenyl ring is twisted by 61.8° relative to the thiazole ring, influencing crystal packing via N–H⋯N hydrogen bonds .
- N-[4-(4-Hydroxy-3-Methoxyphenyl)-1,3-Thiazol-2-yl]Acetamide (6a): A phenolic derivative with COX/LOX inhibitory activity.
Thiophene-Containing Analogues
- 2-(2-Phenyl-1,3-Thiazol-4-yl)-N-(Thiophen-2-ylmethyl)Acetamide (CAS: 851623-62-6): This compound (C₁₆H₁₄N₂OS₂) replaces the thiophene-thiazole unit with a phenyl-thiazole group and introduces a thiophenemethylamine linker.
- 2-[(2-Oxo-2-Pyrrolidin-1-ylethyl)Sulfanyl]-N-[4-(Thiophen-2-yl)-1,3-Thiazol-2-yl]Acetamide (CAS: 681224-72-6): Incorporates a pyrrolidinone-sulfanyl side chain, enhancing solubility and possibly modulating SIRT2 inhibition activity, as seen in related thiazole derivatives .
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| Target Compound (331675-67-3) | C₉H₈N₂OS₂ | 224.303 | Not reported | Dual thiazole-thiophene core |
| 2-(3,4-Dichlorophenyl) analogue | C₁₁H₈Cl₂N₂OS | 303.16 | 459–461 | Dichlorophenyl substitution |
| 851623-62-6 | C₁₆H₁₄N₂OS₂ | 314.42 | Not reported | Phenyl-thiazole, thiophenemethyl linker |
| 681224-72-6 | C₁₄H₁₆N₃O₂S₃ | 369.49 | Not reported | Pyrrolidinone-sulfanyl side chain |
- Crystallographic Insights : The dichlorophenyl analogue exhibits a twisted conformation (61.8° dihedral angle) between the aryl and thiazole rings, stabilizing crystal packing via R₂²(8) hydrogen-bonded dimers . In contrast, the target compound’s thiophene-thiazole system may adopt planar conformations, favoring π-π stacking interactions.
Q & A
Q. What are the standard synthetic routes for synthesizing N-(1,3-thiazol-2-yl)acetamide derivatives, and what reaction conditions are critical for optimizing yield?
Methodological Answer: Synthesis typically involves coupling reactions between thiazole-2-amine derivatives and activated carboxylic acids (e.g., chloroacetyl chloride) under controlled conditions. Key steps include:
- Reagent selection : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or chloroacetyl chloride as coupling agents in polar aprotic solvents like dichloromethane or glacial acetic acid .
- Temperature control : Reflux conditions (e.g., 70–80°C) to ensure complete reaction .
- Purification : Recrystallization from ethanol:acetone mixtures or column chromatography to isolate high-purity products . Yield optimization requires stoichiometric balancing of reactants and monitoring via TLC .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?
Methodological Answer: Comprehensive characterization involves:
- FT-IR : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C-S vibrations (~650–750 cm⁻¹) .
- NMR : ¹H NMR for aromatic proton environments (δ 6.5–8.5 ppm) and acetamide NH signals (δ ~10–12 ppm). ¹³C NMR confirms carbonyl carbons (~165–170 ppm) .
- Elemental analysis : Validation of C, H, N, S content within ±0.3% of theoretical values . Discrepancies may indicate incomplete purification or solvent retention.
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the thiazole and thiophene rings influence synthetic yields and reactivity?
Methodological Answer: Substituents alter electron density and steric hindrance, impacting reaction pathways:
- Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity of the thiazole ring, accelerating coupling reactions but potentially reducing yields due to side reactions .
- Bulky substituents (e.g., 4-bromophenyl) : Steric hindrance can lower yields by obstructing nucleophilic attack; reflux in high-boiling solvents (e.g., DMF) may mitigate this . Systematic studies using Hammett constants or DFT calculations can predict substituent effects .
Q. How can researchers resolve contradictions between experimental and computational structural data (e.g., bond lengths, torsional angles)?
Methodological Answer: Discrepancies often arise from crystallographic packing forces vs. gas-phase computational models. Strategies include:
- X-ray crystallography : Compare experimental torsional angles (e.g., 79.7° between thiazole and dichlorophenyl rings ) with DFT-optimized geometries.
- Dynamic simulations : Perform molecular dynamics in solvent models to account for environmental effects .
- Error analysis : Re-examine refinement parameters (e.g., hydrogen placement in riding models) and ensure data collection at low temperatures to reduce thermal motion artifacts .
Q. What computational strategies are effective for predicting the biological activity of this compound, and how do docking results correlate with experimental assays?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with thiazole sulfur and π-π stacking of thiophene rings .
- MD simulations : Validate binding stability over 100-ns trajectories to assess pose retention .
- Experimental validation : Compare docking scores with IC₅₀ values from enzyme inhibition assays. For example, compounds with docking scores ≤−8.0 kcal/mol often show sub-µM activity .
Data Analysis and Troubleshooting
Q. How should researchers address inconsistencies in elemental analysis data (e.g., deviations in nitrogen content)?
Methodological Answer:
- Re-purification : Re-crystallize the compound using alternative solvents (e.g., methanol:water mixtures) to remove impurities .
- Alternative techniques : Complement CHNS analysis with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
- Reaction review : Ensure anhydrous conditions to prevent hydrolysis of intermediates, which can alter stoichiometry .
Experimental Design for Biological Evaluation
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s anticancer potential?
Methodological Answer:
- Cell viability assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via nonlinear regression .
- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Target engagement : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) after 24–48 hr treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
